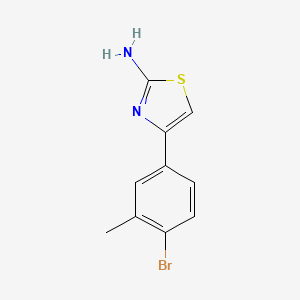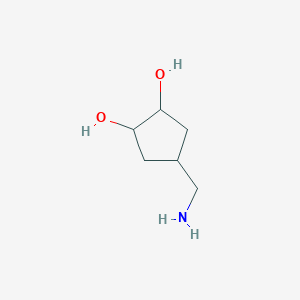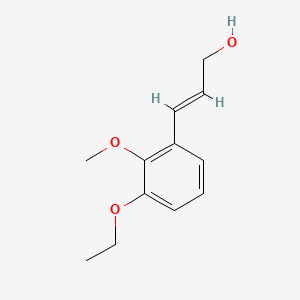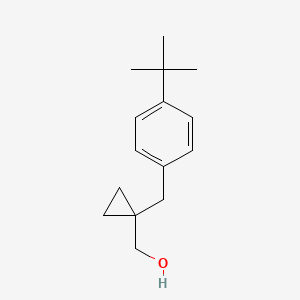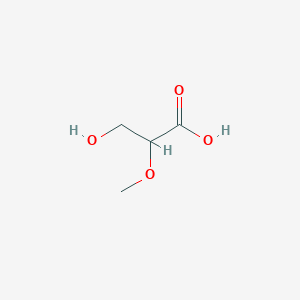
3-Hydroxy-2-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methoxypropanoic acid can be synthesized through several methods. One common approach involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen . This reaction yields 3-methoxypropionic acid, which can be further hydroxylated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces 3-methoxy-2-oxopropanoic acid.
Reduction: Produces 3-methoxy-2-hydroxypropanol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: An intermediate in the metabolism of valine.
3-Methoxypropionic acid: An alkoxy acid used in various chemical reactions.
2-Hydroxy-3-methoxypropanoic acid: Another hydroxy acid with similar properties.
Uniqueness
3-Hydroxy-2-methoxypropanoic acid is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C4H8O4 |
|---|---|
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
3-hydroxy-2-methoxypropanoic acid |
InChI |
InChI=1S/C4H8O4/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
Clé InChI |
YNLNJDRLOAQMFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)

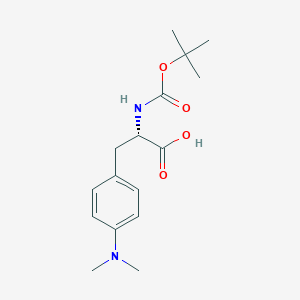
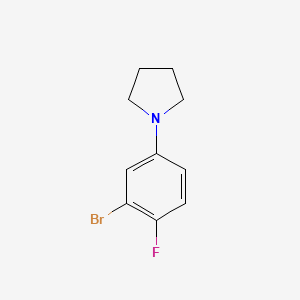

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
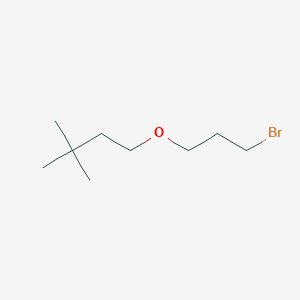
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
